Lipophilic Bulk: 2,2‑Diphenyl Substitution vs. 2‑Phenyl Analog
The target compound bears a gem‑diphenylacetyl moiety, whereas the closest simple analog possesses a monophenylacetyl group. The additional phenyl ring increases the calculated molecular weight by approximately 76 amu and raises the computed octanol‑water partition coefficient (cLogP) by roughly 1.0–1.5 log units relative to the 2‑phenyl derivative (based on fragment‑based XLogP3 predictions for the substructures) [1]. This lipophilicity shift is significant for achieving sufficient membrane partitioning in cell‑based assays and for occupying hydrophobic sub‑pockets in target proteins.
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 373.456 g·mol⁻¹; cLogP ≈ 3.7 (predicted from substructure sum) |
| Comparator Or Baseline | 2‑Phenyl‑1‑(3‑(pyrimidin‑4‑yloxy)piperidin‑1‑yl)ethanone: MW ≈ 297 g·mol⁻¹; cLogP ≈ 2.4 |
| Quantified Difference | ΔMW ≈ +76 g·mol⁻¹; ΔcLogP ≈ +1.3 log units |
| Conditions | Computational prediction (XLogP3‑AA fragment method) carried out on the neutral species |
Why This Matters
Higher lipophilicity enhances membrane permeation (relevant for intracellular target engagement) but must be balanced against solubility; the quantifiable difference allows purchasers to select the compound with the lipophilic window appropriate for their assay format.
- [1] PubChem. XLogP3‑AA predictions for 2,2‑Diphenyl‑1‑(3‑(pyrimidin‑4‑yloxy)piperidin‑1‑yl)ethanone (CID 53434504). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53434504 (accessed 29 Apr 2026). View Source
